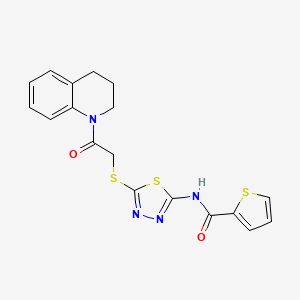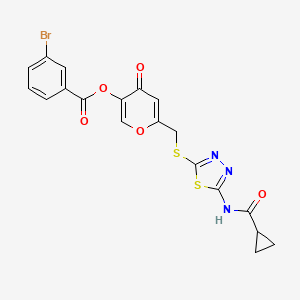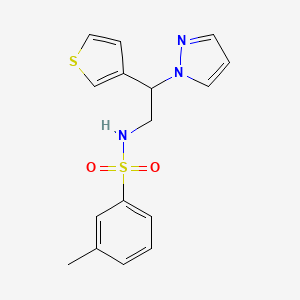
CCR2 antagonist 3
Vue d'ensemble
Description
AZD-2927 est un composé de petite molécule développé par AstraZeneca Pharmaceuticals Co., Ltd. Il est principalement connu pour son rôle d'inhibiteur du courant potassique rectifiant vers l'intérieur régulé par l'acétylcholine (IKACh) dans les myocytes auriculaires humains. Ce composé a été étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, en particulier dans la prise en charge de la fibrillation auriculaire .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse d'AZD-2927 implique plusieurs étapes, en partant de matières premières disponibles dans le commerce. Les étapes clés incluent généralement :
Formation de la structure principale : La structure principale d'AZD-2927 est synthétisée par une série de réactions de condensation et de cyclisation. Ces réactions impliquent souvent l'utilisation de réactifs tels que les aldéhydes, les cétones et les amines dans des conditions contrôlées.
Modifications des groupes fonctionnels : Les étapes suivantes impliquent l'introduction de groupes fonctionnels spécifiques dans la structure principale. Cela peut inclure des réactions d'halogénation, d'alkylation et d'acylation.
Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation, la chromatographie et la distillation afin d'obtenir la pureté et le rendement souhaités.
Méthodes de production industrielle
La production industrielle d'AZD-2927 suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela implique :
Optimisation des conditions réactionnelles : Mettre à l'échelle les réactions tout en maintenant l'efficacité et le rendement.
Utilisation de catalyseurs : Utiliser des catalyseurs pour améliorer les vitesses de réaction et la sélectivité.
Automatisation : Utiliser des systèmes automatisés pour un contrôle précis des paramètres réactionnels et une production continue.
Analyse Des Réactions Chimiques
Types de réactions
AZD-2927 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes pour introduire ou modifier des groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, halogénures d'alkyle, chlorures d'acyle.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que les réactions de substitution peuvent introduire divers groupes alkyle ou acyle.
Applications de la recherche scientifique
Chimie : Utilisé comme composé outil pour étudier le canal IKACh et son rôle dans la physiologie cellulaire.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et la régulation des canaux ioniques.
Médecine : Exploré comme agent thérapeutique potentiel pour la fibrillation auriculaire et d'autres affections cardiovasculaires.
Industrie : Applications potentielles dans le développement de nouveaux médicaments cardiovasculaires et en tant que composé de référence dans les études pharmacologiques
Mécanisme d'action
AZD-2927 exerce ses effets en bloquant sélectivement le courant potassique rectifiant vers l'intérieur régulé par l'acétylcholine (IKACh) dans les myocytes auriculaires humains. Ce blocage entraîne une augmentation de la période réfractaire efficace auriculaire, ce qui contribue à restaurer et à maintenir un rythme sinusal normal chez les patients atteints de fibrillation auriculaire. Les cibles moléculaires d'AZD-2927 sont les sous-unités Kir3.1 et Kir3.4 du canal potassique .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the IKACh channel and its role in cellular physiology.
Biology: Investigated for its effects on cellular signaling pathways and ion channel regulation.
Medicine: Explored as a potential therapeutic agent for atrial fibrillation and other cardiovascular conditions.
Industry: Potential applications in the development of new cardiovascular drugs and as a reference compound in pharmacological studies
Mécanisme D'action
AZD-2927 exerts its effects by selectively blocking the acetylcholine-regulated inwardly rectifying potassium current (IKACh) in human atrial myocytes. This blockade leads to an increase in the atrial effective refractory period, which helps in restoring and maintaining normal sinus rhythm in patients with atrial fibrillation. The molecular targets of AZD-2927 are the Kir3.1 and Kir3.4 subunits of the potassium channel .
Comparaison Avec Des Composés Similaires
Composés similaires
A7071 : Un autre bloqueur de l'IKACh avec des propriétés pharmacologiques similaires.
Dofétilide : Un agent antiarythmique de classe III qui cible également les canaux potassiques mais avec un mécanisme différent.
Amiodarone : Un médicament antiarythmique à large spectre qui affecte plusieurs canaux ioniques.
Unicité d'AZD-2927
AZD-2927 est unique en raison de sa forte sélectivité pour le canal IKACh avec une activité hors cible minimale. Cette sélectivité réduit le risque d'effets indésirables associés au blocage non spécifique des canaux ioniques. De plus, AZD-2927 a une exposition limitée au système nerveux central, ce qui en fait un candidat prometteur pour les applications cardiovasculaires périphériques .
Propriétés
IUPAC Name |
4-fluoro-N-[(2S)-1-(3-hydroxyazetidin-1-yl)-3-methylbutan-2-yl]-N,3-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-11(2)16(10-20-8-14(21)9-20)19(4)17(22)13-5-6-15(18)12(3)7-13/h5-7,11,14,16,21H,8-10H2,1-4H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHPWXLXWUVMIV-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C(CN2CC(C2)O)C(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)[C@H](CN2CC(C2)O)C(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380100-86-6 | |
| Record name | AZD-2927 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBK8SC4PNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2574815.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2574816.png)
![4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2574817.png)
![N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide](/img/structure/B2574819.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2574820.png)
![8-(3-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2574823.png)




![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2574833.png)
![N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2574835.png)
![1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL 3,4-DIETHOXYBENZOATE](/img/structure/B2574836.png)
![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide](/img/structure/B2574837.png)
